N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide
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Overview
Description
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is a complex organic compound with the molecular formula C35H79NO6Si5 and a molecular weight of 750.43 g/mol . This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties.
Preparation Methods
The synthesis of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves several steps. Typically, the process begins with the preparation of the heptadecenyl backbone, followed by the introduction of the acetamide group. The trimethylsilyl groups are then added through a series of silylation reactions. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is unique due to its multiple trimethylsilyl groups, which confer distinct chemical and physical properties. Similar compounds include:
N,O-Bis(trimethylsilyl)acetamide: Used as a silylation reagent in organic synthesis.
Trimethylsilyl chloride: A common silylating agent.
Hexamethyldisilazane: Used in the preparation of silylated derivatives. These compounds share some functional similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
56247-92-8 |
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Molecular Formula |
C35H79NO6Si5 |
Molecular Weight |
750.4 g/mol |
IUPAC Name |
N-[1,3,10,11,15-pentakis(trimethylsilyloxy)octadec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C35H79NO6Si5/c1-18-24-31(39-44(6,7)8)25-23-28-35(42-47(15,16)17)34(41-46(12,13)14)27-22-20-19-21-26-33(40-45(9,10)11)32(36-30(2)37)29-38-43(3,4)5/h21,26,31-35H,18-20,22-25,27-29H2,1-17H3,(H,36,37) |
InChI Key |
JYEGXNRWPXAYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(C(CCCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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